4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide
Overview
Description
4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide is a chemical compound with the molecular formula C14H19N3O3 . It has a molecular weight of 277.32 . The compound is solid in physical form .
Synthesis Analysis
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .Molecular Structure Analysis
The molecular structure of this compound consists of a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state .Chemical Reactions Analysis
The current review summarizes recent scientific literature on intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical and Chemical Properties Analysis
The compound is solid in physical form . It has a molecular weight of 277.32 .Scientific Research Applications
Synthesis and Biological Evaluation
- Benzamide derivatives, such as 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide, have been synthesized and evaluated for their potential as prokinetic agents, particularly in the treatment of ulcers. This research has explored the incorporation of benzimidazole moieties into these compounds, aiming to enhance their anti-ulcerative activity (Srinivasulu et al., 2005).
Synthesis, Characterization, and Bioactivity
- The compound has been involved in the synthesis and characterization of novel benzamides, which include derivatives synthesized for studying their antibacterial activities. The research included metal complexes of these benzamides and their potential application as antibacterial agents (Khatiwora et al., 2013).
Anti-Acetylcholinesterase Activity
- Piperidine derivatives, related to this compound, have been synthesized and evaluated for their anti-acetylcholinesterase activity. This research is significant in the context of developing treatments for conditions like dementia (Sugimoto et al., 1990).
QSAR Studies
- Quantitative structure-activity relationship (QSAR) studies have been conducted on derivatives of benzamides, including structures similar to this compound. These studies are crucial for understanding the molecular interactions and designing effective drugs (Al-Masoudi et al., 2011).
Development of Antagonists
- Research has been conducted on the synthesis of new CCR5 antagonists, using derivatives of benzamides. These compounds have potential applications in treating conditions like HIV (Bi, 2015).
Radiopharmaceutical Applications
- The compound has been utilized in the development of PET radioligands for receptors like 5-HT1A. This application is significant in diagnostic imaging and understanding brain function (Vandecapelle et al., 2001).
Anti-HIV Activity
- New derivatives of this compound have been synthesized and evaluated for their potential as anti-HIV agents. This research contributes to the ongoing efforts in HIV treatment development (Al-Masoudi et al., 2007).
Serotonin Receptor Agonists
- The compound has been part of the synthesis and evaluation of benzamide derivatives as serotonin 4 receptor agonists. This research has implications for gastrointestinal treatments (Sonda et al., 2003).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 4-Nitro-N-(2-(piperidin-1-yl)ethyl)benzamide is the COX-1 enzyme . This enzyme plays a crucial role in the production of prostaglandins, which are involved in inflammation and pain signaling in the body.
Mode of Action
This compound interacts with the COX-1 enzyme, inhibiting its activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Biochemical Pathways
The compound affects the arachidonic acid pathway . By inhibiting the COX-1 enzyme, it prevents the formation of prostaglandins from arachidonic acid. This results in a decrease in inflammation and pain signaling.
Result of Action
The inhibition of the COX-1 enzyme by this compound leads to a decrease in the production of prostaglandins . This results in reduced inflammation and pain signaling at the molecular and cellular levels.
Properties
IUPAC Name |
4-nitro-N-(2-piperidin-1-ylethyl)benzamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O3/c18-14(12-4-6-13(7-5-12)17(19)20)15-8-11-16-9-2-1-3-10-16/h4-7H,1-3,8-11H2,(H,15,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLFLFCAHZFGBNS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCNC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363450 | |
Record name | 4-Nitro-N-[2-(piperidin-1-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1664-31-9 | |
Record name | 4-Nitro-N-[2-(piperidin-1-yl)ethyl]benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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